Formyl fluoride Formyl fluoride
Brand Name: Vulcanchem
CAS No.: 1493-02-3
VCID: VC14426349
InChI: InChI=1S/CHFO/c2-1-3/h1H
SMILES:
Molecular Formula: CHFO
Molecular Weight: 48.016 g/mol

Formyl fluoride

CAS No.: 1493-02-3

Cat. No.: VC14426349

Molecular Formula: CHFO

Molecular Weight: 48.016 g/mol

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Formyl fluoride - 1493-02-3

Specification

CAS No. 1493-02-3
Molecular Formula CHFO
Molecular Weight 48.016 g/mol
IUPAC Name formyl fluoride
Standard InChI InChI=1S/CHFO/c2-1-3/h1H
Standard InChI Key NHGVZTMBVDFPHJ-UHFFFAOYSA-N
Canonical SMILES C(=O)F

Introduction

Chemical Identity and Physical Properties

Formyl fluoride, registered under CAS number 1493-02-3, is the only verified acyl halide derivative of formic acid. Its molecular structure consists of a formyl group (-CHO) bonded to a fluorine atom, resulting in a planar geometry with distinct bond lengths: the carbon-oxygen distance measures 1.18 Å, while the carbon-fluorine bond extends to 1.34 Å . The compound’s physical properties are summarized in Table 1.

Table 1: Physical Properties of Formyl Fluoride

PropertyValueSource
Melting Point-142°C
Boiling Point-29°C (at 760 mmHg)
Density1.1950 g/cm³
Enthalpy of Formation-376.56 kJ/mol (gas phase)
Entropy (S° gas, 1 bar)246.52 J/mol·K

Thermodynamic stability data from the NIST WebBook indicate that formyl fluoride’s heat capacity follows the Shomate equation parameters, with temperature-dependent contributions to its enthalpy and entropy . These properties underpin its reactivity and decomposition tendencies.

Synthesis and Structural Characteristics

The synthesis of formyl fluoride typically involves the reaction of formic acid (HCOOH) with fluorinating agents. A classical method employs sodium formate (HCOONa) and benzoyl fluoride (C₆H₅COF), where the latter is generated in situ from potassium hydrogen fluoride (KHF₂) . This pathway yields HCOF alongside benzoic acid derivatives, demonstrating its utility in acyl transfer reactions.

Structurally, nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the compound’s planar configuration, with the fluorine atom exerting a strong electron-withdrawing effect on the carbonyl group. This electronic polarization enhances the electrophilicity of the carbonyl carbon, making formyl fluoride a potent acylating agent .

Reactivity and Decomposition Pathways

Formyl fluoride exhibits autocatalytic decomposition at ambient temperatures, producing carbon monoxide (CO) and hydrogen fluoride (HF):
HCOFCO+HF\text{HCOF} \rightarrow \text{CO} + \text{HF}
This reaction proceeds via a low-energy transition state, with computational studies identifying an energy barrier of approximately 31.63 kcal/mol for the unimolecular pathway . The decomposition is markedly accelerated in the presence of sulfuric acid (H₂SO₄), which lowers the barrier to -5.99 kcal/mol by stabilizing intermediates through proton transfer .

Atmospheric Behavior and Environmental Impact

Formyl fluoride’s atmospheric lifetime is governed primarily by its reaction with hydroxyl radicals (·OH), with a rate constant of 3.26×10133.26 \times 10^{-13} cm³/molecule·s at 296 K . This reaction dominates its degradation pathway, yielding an estimated atmospheric lifetime of 36 days under typical tropospheric ·OH concentrations (1×1061 \times 10^6 molecules/cm³) . Comparative studies show that reactions with nitrate radicals (·NO₃) and hydroperoxyl radicals (·HO₂) are orders of magnitude slower, contributing minimally to its removal .

Thermodynamic and Kinetic Data

The gas-phase thermochemistry of formyl fluoride is well-characterized, with enthalpy and entropy values critical for modeling its behavior in high-temperature environments. The Shomate equation parameters for heat capacity (CpC_p) are provided in Table 2.

Table 2: Shomate Equation Parameters for HCOF (298–1000 K)

ParameterValue
A7.472875
B125.8033
C-92.35008
D26.69384
E0.260592
F-382.7431
G223.3892
H-376.5604

These parameters enable the calculation of CpC_p, enthalpy, and entropy across a wide temperature range, supporting industrial and environmental simulations .

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